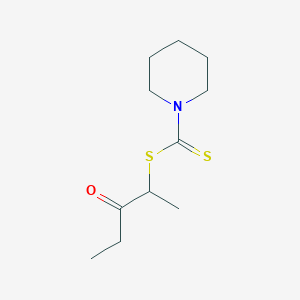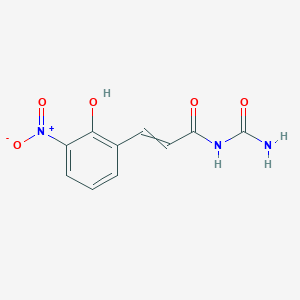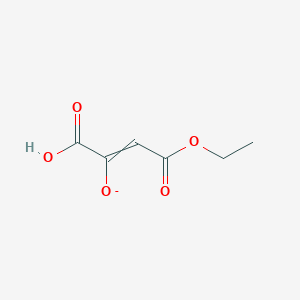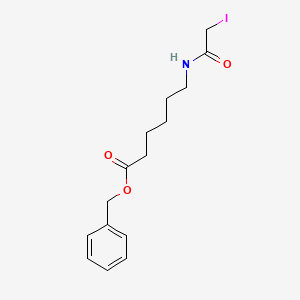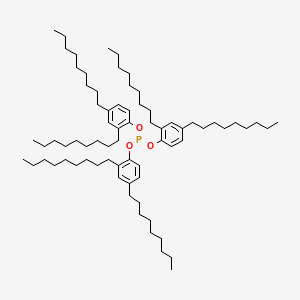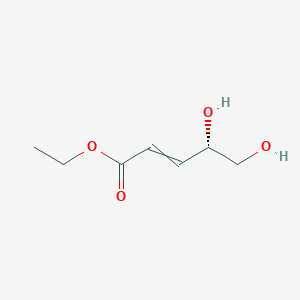
Ethyl (4S)-4,5-dihydroxypent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4S)-4,5-dihydroxypent-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is notable for its unique structure, which includes two hydroxyl groups and a double bond, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl (4S)-4,5-dihydroxypent-2-enoate can be synthesized through the esterification of (4S)-4,5-dihydroxypent-2-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:
(4S)-4,5-dihydroxypent-2-enoic acid+ethanolH2SO4Ethyl (4S)-4,5-dihydroxypent-2-enoate+water
Industrial Production Methods: On an industrial scale, the production of this ester involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The double bond in the compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of alkyl halides.
科学的研究の応用
Ethyl (4S)-4,5-dihydroxypent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.
作用機序
The mechanism by which Ethyl (4S)-4,5-dihydroxypent-2-enoate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may participate in electron transfer reactions, affecting redox states within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Ethyl (4S)-4,5-dihydroxyhex-2-enoate: Similar structure but with an additional carbon atom.
Methyl (4S)-4,5-dihydroxypent-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs. The presence of both hydroxyl groups and a double bond allows for diverse chemical transformations and interactions in biological systems.
特性
CAS番号 |
64520-62-3 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
ethyl (4S)-4,5-dihydroxypent-2-enoate |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(10)4-3-6(9)5-8/h3-4,6,8-9H,2,5H2,1H3/t6-/m0/s1 |
InChIキー |
SOPGIKMSROBLIL-LURJTMIESA-N |
異性体SMILES |
CCOC(=O)C=C[C@@H](CO)O |
正規SMILES |
CCOC(=O)C=CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



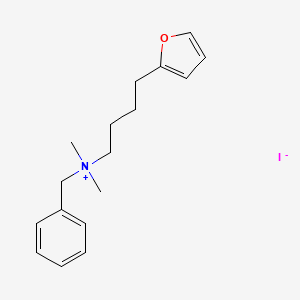

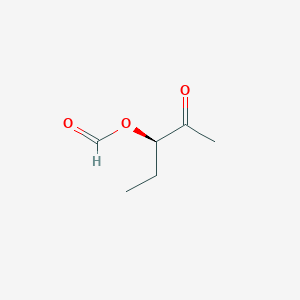
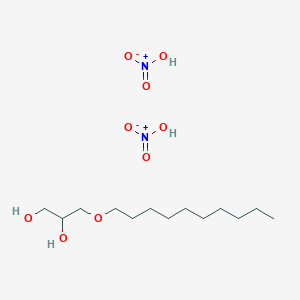
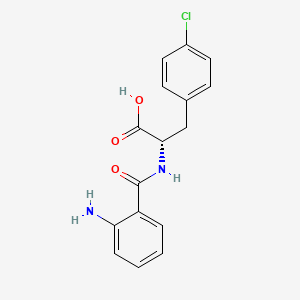
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
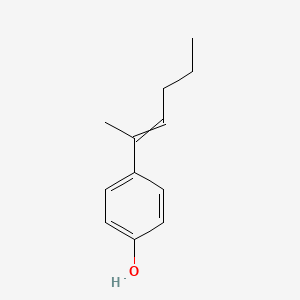
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
